molecular formula C7H11FO B2926061 5-Fluoro-2,2-dimethylcyclopentan-1-one CAS No. 2172218-63-0

5-Fluoro-2,2-dimethylcyclopentan-1-one

Cat. No.: B2926061
CAS No.: 2172218-63-0
M. Wt: 130.162
InChI Key: APSXXQAHSABFPB-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethylcyclopentan-1-one is an organic compound with the molecular formula C7H11FO It is a fluorinated cyclopentanone derivative, characterized by the presence of a fluorine atom at the 5-position and two methyl groups at the 2-position of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,2-dimethylcyclopentan-1-one typically involves the fluorination of 2,2-dimethylcyclopentanone. One common method is the electrophilic fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,2-dimethylcyclopentan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2,2-dimethylcyclopentanone carboxylic acid.

    Reduction: Formation of 5-fluoro-2,2-dimethylcyclopentanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,2-dimethylcyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, influencing its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethylcyclopentanone: Lacks the fluorine atom, resulting in different chemical and biological properties.

    5-Chloro-2,2-dimethylcyclopentan-1-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    5-Bromo-2,2-dimethylcyclopentan-1-one:

Uniqueness

5-Fluoro-2,2-dimethylcyclopentan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This can enhance its stability, reactivity, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

5-fluoro-2,2-dimethylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO/c1-7(2)4-3-5(8)6(7)9/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSXXQAHSABFPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C1=O)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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